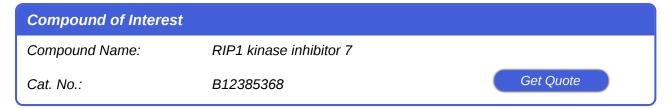


The Therapeutic Potential of RIP1 Kinase Inhibitor 7 (GSK2982772): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of **RIP1 Kinase Inhibitor 7**, also known as GSK2982772. This document summarizes key findings from preclinical and clinical research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.

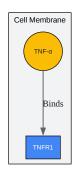
Core Mechanism of Action

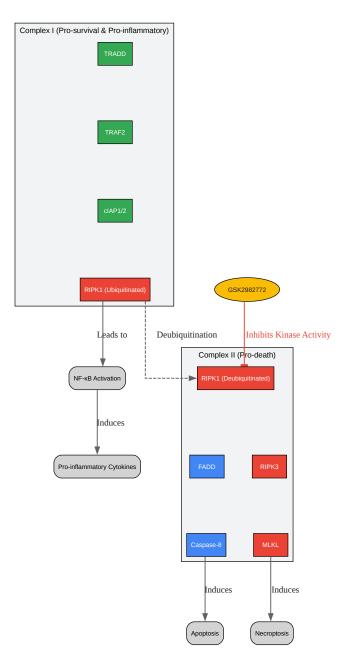
Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][3] RIP1 Kinase Inhibitor 7 (GSK2982772) is a potent and highly selective, first-in-class small molecule inhibitor of RIPK1.[1][4] It functions by binding to an allosteric pocket within the RIPK1 kinase domain, thereby preventing the kinase from adopting an active conformation and consequently blocking downstream signaling cascades that lead to inflammation and necroptotic cell death.[2][4]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and the mechanism of inhibition by GSK2982772.







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Caption: TNF- α signaling pathway and the inhibitory action of GSK2982772 on RIPK1.





Quantitative Data Summary

Preclinical In Vitro Potency

Parameter	Species	Value	Reference
IC50 (human RIP1)	Human	<100 nM	[5]
IC50 (human RIP1)	Human	16 nM	[6]
IC50 (monkey RIP1)	Monkey	20 nM	[6]
EC50 (cell necrosis assay)	-	1-100 nM	[5]

Phase I Clinical Trial Pharmacokinetics (Healthy

Volunteers)

Parameter	Dose	Value	Reference
Time to Cmax (solution)	0.1, 0.5, 2.5 mg	Within 1 hour	[4]
Time to Cmax (capsule)	10 mg	1.5 hours	[4]
Time to Cmax (capsule)	120 mg	2.5 hours	[4]
Time to Cmax (fed state)	-	3 hours	[4]
Time to Cmax (fasted state)	-	2 hours	[4]
RIPK1 Target Engagement	60 mg and 120 mg BID	>90% over 24 hours	[7][8]

Phase IIa Clinical Trial Efficacy in Ulcerative Colitis



Endpoint	Placebo/Open- Label GSK2982772	GSK2982772/Open- Label GSK2982772	Reference
Mayo endoscopic score of 0 or 1 at Day 43	0/12 (0%)	3/24 (13%)	[9]
Mayo endoscopic score of 0 or 1 at Day 85	1/9 (11%)	3/22 (14%)	[9]

Phase II Clinical Trial Efficacy in Psoriasis

Endpoint	Placebo	GSK2982772 (960 mg MR once daily)	Reference
PASI 75 at Week 12 (Posterior Median)	4.9%	1.8%	[3]

Key Experimental Protocols In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.
- Inhibitor Addition: Serial dilutions of GSK2982772 are added to the reaction mixture.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ADP-Glo[™] Reagent Addition: The ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction,

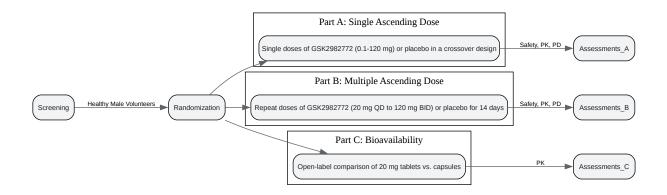


which produces a luminescent signal.

 Data Analysis: The luminescent signal is measured using a plate-reading luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Phase I Clinical Trial in Healthy Volunteers (NCT02302404)

This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GSK2982772.[7][10][11]



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